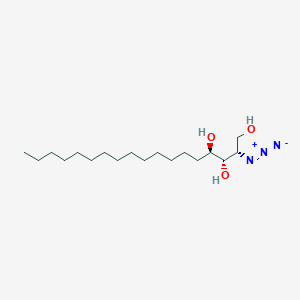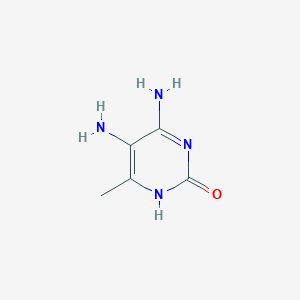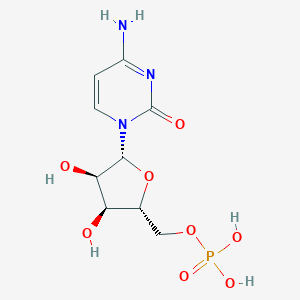
胞苷-5'-单磷酸
描述
Cytidine 5’-monophosphate, also known as 5’-CMP, is a nucleotide that is used as a monomer in RNA . It is an ester of phosphoric acid with the nucleoside cytidine. CMP consists of the phosphate group, the pentose sugar ribose, and the nucleobase cytosine . It is a key intermediate in the preparation of several nucleotide derivatives and is widely used in food and pharmaceutical industries .
Synthesis Analysis
The synthesis of CMP has been studied extensively. One efficient method involves the use of an extremophilic enzyme cascade system . In this system, cytidine kinase (CK) is used for the biotransformation of cytidine to 5’-CMP, while polyphosphate kinase (PPK) is coupled for adenosine triphosphate regeneration . After optimization, 96 mM 5’-CMP was produced within 6 hours, and the yield reached nearly 100% . Another method involves the use of triethyl phosphates and phosphorus oxychloride in a synthesis reaction vessel .
Molecular Structure Analysis
The molecular structure of CMP consists of the phosphate group, the pentose sugar ribose, and the nucleobase cytosine . More detailed information about its structure can be found in chemical databases such as ChemSpider and PubChem .
Chemical Reactions Analysis
CMP can undergo various chemical reactions. For instance, it can be phosphorylated to cytidine diphosphate by the enzyme CMP kinase, with adenosine triphosphate or guanosine triphosphate donating the phosphate group . In addition, CMP can be converted to other compounds through enzymatic biosynthesis .
Physical And Chemical Properties Analysis
CMP is a small molecule with the chemical formula C9H14N3O8P . Detailed physical and chemical properties can be found in chemical databases such as ChemSpider and PubChem .
科学研究应用
Hydrogen Bonding Studies
CMP is used in studies related to hydrogen bonding in nucleic acids. The hydrogen bonding between sugars and nucleobases in RNA sequences is one of the major reasons behind several mutagenic disorders that can cause numerous genomic instabilities, various genetic diseases, and RNA rearrangement problems . Understanding the stability of these hydrogen bonds is crucial for molecular-level differentiations with potential applications in the early diagnosis of hereditary diseases .
Coordination Complexes
CMP forms coordination complexes with other molecules. For instance, CMP forms coordination polymers with cadmium. These complexes have been studied using the single-crystal X-ray diffraction method . A novel sugar–nucleobase hydrogen bonding interaction was discovered in these complexes, introducing a new supramolecular interaction that can be used in self-assembly and molecular recognition .
Muscular Atrophy Treatment
CMP has been found to ameliorate H2O2-induced muscular atrophy in C2C12 myotubes. It increases the activity of antioxidant enzymes, improves mitochondrial dysfunction, and reduces inflammatory cytokine levels associated with sarcopenia . This suggests that CMP protects myotubes from H2O2-induced atrophy .
Insulin Resistance Treatment
CMP can relieve insulin resistance. It promotes the activation of the IRS-1/Akt/S6K signaling pathway, which is crucial for protein synthesis by improving mitochondrial dysfunction and insulin resistance .
DNA and RNA Biosynthesis
CMP is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis .
Raman Spectroscopy Studies
CMP has been used in Raman spectroscopy studies . Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system.
作用机制
Target of Action
Cytidine-5’-monophosphate (CMP) primarily targets several enzymes, including Uridine-cytidine kinase 2 , 3-deoxy-manno-octulosonate cytidylyltransferase , 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase , and Cytidylate kinase . These enzymes play crucial roles in various biochemical pathways, including nucleotide synthesis and bacterial cell wall synthesis .
Mode of Action
CMP acts as a substrate for these enzymes, participating in their catalytic reactions. For instance, CMP is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis .
Biochemical Pathways
CMP is involved in the pyrimidine metabolism pathway , where it can be phosphorylated to cytidine diphosphate (CDP) by the enzyme CMP kinase . This reaction is part of the larger process of nucleotide synthesis, which is essential for the creation of DNA and RNA . Additionally, CMP is involved in the synthesis of N-acetylneuraminic acid, a component of gangliosides and glycoproteins .
Pharmacokinetics
It is known that cmp is a small molecule, which suggests it may be readily absorbed and distributed within the body . The metabolism and elimination of CMP are likely to involve its conversion to other nucleotides and nucleosides, as part of normal nucleotide metabolism .
Result of Action
The action of CMP results in the production of CTP, which is a critical component of RNA and DNA . This supports the synthesis of these nucleic acids, enabling gene expression and the transmission of genetic information . Additionally, CMP’s role in the synthesis of N-acetylneuraminic acid contributes to the formation of gangliosides and glycoproteins, which have various functions in the body .
Action Environment
The action of CMP is influenced by various environmental factors. For instance, the activity of the enzymes that CMP targets can be affected by pH and temperature . Additionally, the availability of other substrates and cofactors, such as ATP or GTP for CMP kinase, can influence the rate at which CMP is converted to CDP .
安全和危害
When handling CMP, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . It is also advised to avoid ingestion and inhalation, and to avoid dust formation . In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention .
未来方向
Research on CMP is ongoing, with a focus on its potential applications in various fields. For instance, a new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells has been developed . This technique provides a green and efficient approach for the industrial synthesis of CMP . Moreover, CMP has been found to promote myogenic differentiation and mitochondrial biogenesis , suggesting potential applications in muscle regeneration therapies.
属性
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERHLVCPSMICTF-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30811-80-4 | |
| Record name | Polycytidylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30811-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50889322 | |
| Record name | Cytidine 5′-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cytidine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5'-Cytidylic acid | |
CAS RN |
63-37-6 | |
| Record name | Cytidine 5′-monophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine-5'-Monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5'-Cytidylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cytidine 5′-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-CYTIDYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F469818O25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cytidine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233 °C | |
| Record name | Cytidine-5'-Monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cytidine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




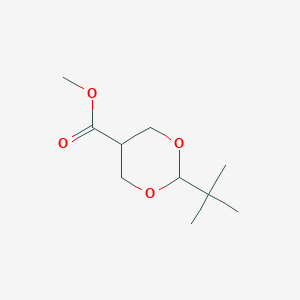
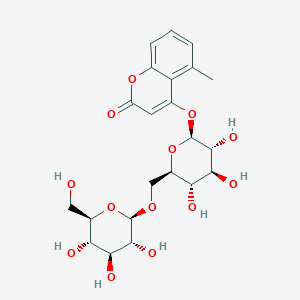

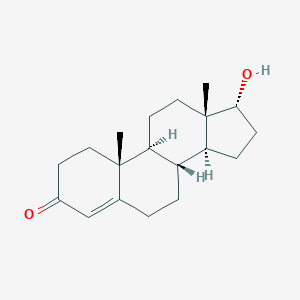
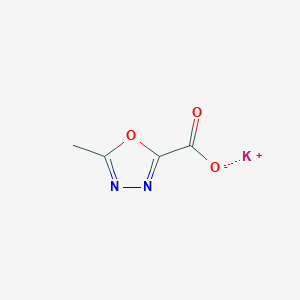

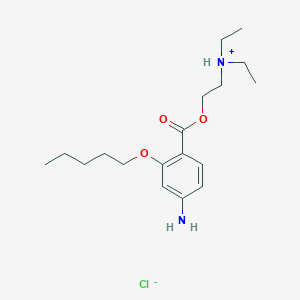
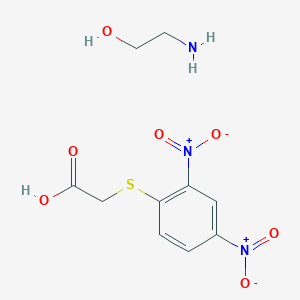

![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)
